molecular formula C13H10N6 B14316607 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- CAS No. 106538-00-5

1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-

Cat. No.: B14316607
CAS No.: 106538-00-5
M. Wt: 250.26 g/mol
InChI Key: CVVLCRJYOSCQCW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrazine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with suitable reagents to introduce the pyrazine ring and the carbonitrile group. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride .

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the nitrile group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other substituents using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activity .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the disease being targeted .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- can be compared with other similar compounds in the pyrazolopyrazine family, such as:

The uniqueness of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

106538-00-5

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

6-amino-3-methyl-1-phenylpyrazolo[3,4-b]pyrazine-5-carbonitrile

InChI

InChI=1S/C13H10N6/c1-8-11-13(17-12(15)10(7-14)16-11)19(18-8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,17)

InChI Key

CVVLCRJYOSCQCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC(=C(N=C12)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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